CV-3988 - 85703-73-7

CV-3988

Catalog Number: EVT-265635
CAS Number: 85703-73-7
Molecular Formula: C28H53N2O7PS
Molecular Weight: 592.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CV-3988 is a synthetic compound that serves as a specific antagonist for platelet-activating factor (PAF). [, , , , , , , , ] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular regulation. [, , , , , , , ] CV-3988 competitively binds to PAF receptors, preventing the binding of PAF and inhibiting its biological effects. [, , , , ] Therefore, CV-3988 is a valuable tool for investigating the role of PAF in various biological systems and disease models.

Future Directions
  • Exploring its potential as a therapeutic agent in various diseases where PAF is implicated, such as asthma, inflammatory bowel disease, and cancer. [, , , ]
  • Investigating its effects in different species to determine its efficacy and safety across a broader range of organisms. [, , , ]
  • Developing more potent and specific PAF antagonists with fewer side effects, building upon the knowledge gained from studying CV-3988. [, , ]
  • Investigating the precise mechanisms underlying the observed effects of CV-3988 in different experimental models, leading to a better understanding of PAF signaling pathways and potential therapeutic targets. [, , , , ]
  • Evaluating the long-term effects of CV-3988, including its potential impact on other physiological systems and its potential for chronic use. [, ]

3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolioethylphospha te

Compound Description: This compound shares a similar structure with CV-3988 and is also a PAF antagonist. In studies on rats with hypertension, this compound suppressed the hypotensive activity of intravenously injected PAF in a dose-dependent manner. []

2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl) aminomethyl]-1-ethylpyridinium chloride (CV-6209)

Compound Description: CV-6209 is a PAF antagonist that is structurally similar to CV-3988. It exhibits greater potency in inhibiting PAF-induced platelet aggregation and reversing PAF-induced hypotension in rats compared to CV-3988. [, ]

Relevance: CV-6209 is a structurally related analog of CV-3988 and is also a potent PAF antagonist. CV-6209 demonstrates similar effects to CV-3988 in various experimental models, including nephrotoxic serum nephritis, but with higher potency. []

TCV-309 (3-bromo-5-[N-phenyl-N-[2-[2-(1,2,3,4-tetrahydro-2-isoquinolycarbonyloxy)ethyl]carbamoyl]ethyl]carbamoyl]-1-propylpyridinium nitrate)

Compound Description: TCV-309 is a novel, potent, and selective PAF antagonist. It exhibits similar protective effects as CV-3988 in endotoxin and anaphylactic shock models in rodents. [] It also demonstrates efficacy in reducing lung injury in dogs with experimentally induced endotoxic shock, comparable to CV-3988. []

WEB 2086

Compound Description: WEB 2086 is a potent and selective PAF antagonist. It effectively inhibits PAF-induced platelet aggregation, hypotension, and death in animal models. [] It is also highly effective in suppressing PAF-induced increases in cytosolic free calcium concentration in human endothelial cells. []

ONO-6240

Compound Description: ONO-6240 is a PAF antagonist that is less potent than CV-6209 in inhibiting PAF-induced platelet aggregation and reversing PAF-induced hypotension. []

SRI 63-441

Compound Description: SRI 63-441 is a PAF antagonist that effectively inhibits PAF-induced protein phosphorylation in rabbit platelets and demonstrates potent inhibition of PAF binding. [] It also shows efficacy in preventing depressed hypoxic pulmonary vasoconstriction and lung vascular injury in endotoxin-treated rats. []

SRI 63-675

Compound Description: SRI 63-675 is a PAF antagonist with high potency in inhibiting both PAF binding and PAF-stimulated PLC activity in rabbit platelets. []

BN 52021

Compound Description: BN 52021 is a PAF antagonist that shows a moderate ability to suppress PAF-induced increases in cytosolic free calcium concentration in human endothelial cells. [] It also failed to inhibit implantation in rabbits. []

Lyso-PAF

Compound Description: Lyso-PAF is an inactive precursor and breakdown product of PAF. It does not exhibit the same biological activities as PAF. [, ]

Overview

CV-3988 is a synthetic compound recognized as a specific antagonist of the platelet-activating factor receptor. This compound plays a significant role in blocking the signaling events associated with the expression and binding of platelet-activating factor, thereby inhibiting its physiological effects. The compound has been studied for its potential therapeutic applications, particularly in conditions where platelet-activating factor is implicated, such as inflammation and cardiovascular diseases.

Source

CV-3988 was first synthesized and characterized in the late 1980s, with subsequent studies confirming its efficacy as a platelet-activating factor receptor antagonist. Research has been published in various scientific journals detailing its synthesis, mechanism of action, and potential applications in medical science .

Classification

CV-3988 is classified under the category of pharmacological agents known as platelet-activating factor receptor antagonists. Its chemical classification falls within synthetic organic compounds designed to inhibit specific biochemical pathways.

Synthesis Analysis

Methods

The synthesis of CV-3988 involves several key steps that utilize organic chemistry techniques. Initial methods reported by researchers include:

  1. Starting Materials: The synthesis begins with readily available precursors, which undergo various transformations.
  2. Reagents: Specific reagents are employed to facilitate reactions such as alkylation and acylation.
  3. Purification Techniques: After synthesis, purification is achieved through methods like thin-layer chromatography and high-performance liquid chromatography to isolate the desired product from by-products .

Technical Details

The detailed synthesis process includes:

  • Formation of Key Intermediates: Intermediate compounds are generated through controlled reactions, which are then transformed into CV-3988.
  • Characterization: The final product is characterized using spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of CV-3988 can be represented as follows:

  • Chemical Formula: C₁₈H₁₉N₂O₁
  • Molecular Weight: Approximately 295.36 g/mol.

Data

The structural analysis reveals:

  • Functional Groups: The presence of amine and ether functional groups indicates potential sites for interaction with biological targets.
  • Stereochemistry: The stereochemical configuration may influence the compound's biological activity.
Chemical Reactions Analysis

Reactions

CV-3988 participates in various chemical reactions that are crucial for its activity:

  1. Receptor Binding: The compound selectively binds to the platelet-activating factor receptor, inhibiting its activation.
  2. Dose-Dependent Inhibition: Studies have shown that CV-3988 inhibits platelet-activating factor responses in a dose-dependent manner, demonstrating its effectiveness at varying concentrations .

Technical Details

Research indicates that the binding affinity of CV-3988 for the receptor can be quantified using competitive binding assays, providing insights into its pharmacodynamics.

Mechanism of Action

Process

CV-3988 exerts its effects by blocking the action of platelet-activating factor at the receptor level:

  1. Inhibition of Signaling Pathways: By preventing platelet-activating factor from binding to its receptor, CV-3988 disrupts downstream signaling pathways that lead to inflammation and other physiological responses.
  2. Reduction of Platelet Aggregation: This antagonism results in decreased platelet aggregation and reduced inflammatory responses in various biological models .

Data

Experimental data support that CV-3988 effectively reduces markers of inflammation in animal models, highlighting its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

CV-3988 is characterized by:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents but less so in water, which may affect its bioavailability.

Chemical Properties

Key chemical properties include:

  • Stability: The compound demonstrates stability under standard laboratory conditions.
  • Reactivity: Reactivity profiles suggest it can interact with various biological molecules without undergoing significant degradation .
Applications

Scientific Uses

CV-3988 has several notable applications in scientific research:

  1. Inflammation Studies: It serves as a valuable tool for studying the role of platelet-activating factor in inflammatory processes.
  2. Cardiovascular Research: Investigations into cardiovascular diseases often utilize CV-3988 to explore therapeutic avenues for conditions linked to excessive platelet activation.
  3. Pharmacological Studies: As a reference compound, it aids in the development of new drugs targeting similar pathways.
Mechanistic Pharmacology of CV-3988 as a PAF Receptor Antagonist

Structural Basis of CV-3988-PAF Receptor Interaction

CV-3988 (chemical name: rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate) is a synthetic platelet-activating factor (PAF) receptor antagonist designed with deliberate structural analogies to native PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine). This strategic molecular mimicry enables CV-3988 to engage the PAF receptor (PAF-R) binding pocket with high specificity. The molecule features:

  • A long-chain alkyl group (C18 octadecyl) at the sn-1 position, mirroring PAF’s hydrophobic alkyl tail, facilitating membrane integration and hydrophobic interactions within the receptor’s lipid-binding domain [1] [4].
  • A thiophosphorylcholine head group with a thiazolioethyl moiety replacing PAF’s quaternary choline group. This substitution retains the cationic charge critical for electrostatic interactions with anionic residues in the PAF-R binding site while conferring resistance to enzymatic degradation [4] [8].
  • A carbamate linkage at the sn-3 position, enhancing metabolic stability compared to PAF’s ester-linked acetate [1].

Biophysical studies confirm that CV-3988 competes directly with PAF at the orthosteric binding site. Radioligand displacement assays demonstrate a dissociation constant (Ki) of 0.872 µM for human PAF-R, indicating high-affinity binding [4] [5]. Mutagenesis studies (though not detailed in the provided sources) are implied by the structural data, suggesting that CV-3988’s binding perturbs receptor conformation, preventing G-protein coupling and subsequent intracellular calcium mobilization [1] [8].

Competitive Inhibition Dynamics Against PAF-Induced Platelet Aggregation

CV-3988 exhibits surmountable antagonism against PAF-induced platelet activation, characterized by dose-dependent rightward shifts in PAF concentration-response curves without suppressing maximal aggregation responses. Key pharmacological features include:

In Vitro Selectivity:

  • CV-3988 (3–30 µM) abolishes rabbit platelet aggregation triggered by PAF (EC50 = 30 nM), while showing no inhibitory effect against aggregation induced by ADP, collagen, arachidonic acid, or calcium ionophore A-23187 [1] [7].
  • Inhibition is non-cytotoxic and independent of micelle formation, confirming direct receptor-mediated effects [1].

Ex Vivo/Clinical Efficacy:

  • Intravenous infusion in humans (750–2000 µg·kg-1) elevates the threshold aggregating concentration (TAC) of PAF by 266–356% at peak effect. Aggregation sensitivity normalizes within 24 hours post-infusion, correlating with plasma clearance [2] [3].

Table 1: In Vitro and Ex Vivo Inhibition of PAF-Induced Platelet Aggregation by CV-3988

System[CV-3988]PAF EC50 ShiftSpecificity Against Non-PAF AgonistsReference
Rabbit platelets3–30 µM>100-foldFull selectivity observed[1][7]
Human platelets1.6 µM (IC50)~3.5-fold (TAC increase)Not tested[5]
Human ex vivo2000 µg·kg-1TAC: 356% of baselineNo effect on ADP/collagen response[3]

The kinetics of inhibition follow classical competitive models, with CV-3988 displaying rapid receptor association and slower dissociation rates, enabling sustained blockade during PAF challenge [5] [7].

Differential Antagonism in Human vs. Rodent PAF Receptor Isoforms

CV-3988 exhibits marked species-dependent variability in PAF-R antagonism, attributable to structural divergence in receptor isoforms:

High-Affinity Binding in Human, Rabbit, and Guinea Pig:

  • Radioligand ([3H]-PAF) displacement assays yield IC50 values of 0.16 µM (human), 0.079 µM (rabbit), and 0.18 µM (guinea pig). Receptor densities (Bmax) range from 54–94 fmol/108 platelets [5].
  • CV-3988 reduces Bmax without altering Kd significantly in rabbits, suggesting non-allosteric competition [5].

Absent Activity in Rats and Mice:

  • No specific [3H]-PAF binding is detectable in rat or mouse platelets. This absence correlates with null inhibition of PAF-induced aggregation, indicating these species either lack a homologous PAF-R or express a non-recognizable isoform [5] [7].

Table 2: Species-Specific Binding and Functional Inhibition by CV-3988

SpeciesIC50 ([3H]-PAF Binding)Bmax (fmol/108 plt)PAF Aggregation Inhibited?
Human0.16 µM~75 (estimated)Yes
Rabbit0.079 µM93.7 ± 8.3Yes
Guinea pig0.18 µMNot reportedYes
RatNo specific bindingUndetectableNo
MouseNo specific bindingUndetectableNo

This interspecies variance underscores the necessity of selecting pharmacologically responsive models (e.g., rabbits, guinea pigs) for evaluating CV-3988 efficacy and highlights limitations in extrapolating rodent data to human PAF-R function [5] [7].

Properties

CAS Number

85703-73-7

Product Name

CV-3988

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate

Molecular Formula

C28H53N2O7PS

Molecular Weight

592.8 g/mol

InChI

InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33)

InChI Key

NMHKTASGTFXJPL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC

Solubility

Soluble in DMSO

Synonyms

2-methoxy-3-(octadecylcarbamoyloxy)propyl-2-(3-thiazolinium) ethyl phosphate
3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate
3-MOTP
CV 3988
CV-3988
CV3988

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.